2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
“2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common fragment in a variety of pharmaceuticals and biologically active compounds . The compound also contains a 3-chlorophenyl group, a dioxopyrrolidin group, and a thio group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C13H9ClO2S, indicating that it contains 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the carboxylic acid could influence its solubility in different solvents .
Scientific Research Applications
Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers constructed from aromatic carboxylic acids have been synthesized, showcasing applications in the field of materials science, particularly in photophysical properties and luminescence. These polymers demonstrate the utility of carboxylic acid derivatives in developing materials with specific optical properties, suggesting a potential research avenue for 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid in similar applications (Sivakumar et al., 2011).
Antioxidant Activity
Derivatives of chlorophenyl and pyrrolidine-carboxylic acid have been explored for their antioxidant activities. This indicates the potential of this compound in biochemical studies aimed at identifying new antioxidants, which could have implications in medicinal chemistry and pharmacology (Tumosienė et al., 2019).
Antimicrobial Activity
Studies on thioureides derived from chlorophenoxymethyl-benzoic acid have shown specific antimicrobial activities against various bacterial and fungal strains. This highlights the relevance of investigating this compound for its potential antimicrobial properties, which could lead to the development of new antimicrobial agents (Limban et al., 2008).
Photophysical and Fluorescence Studies
The development of novel fluorescence probes based on carboxylic acid derivatives for detecting reactive oxygen species underscores the importance of such compounds in biological and chemical sensing applications. This suggests a potential research direction for this compound in the creation of advanced sensing materials (Setsukinai et al., 2003).
Catalysis and Organic Synthesis
The synthesis and catalytic activities of compounds involving carboxylic acids and their derivatives in organic reactions highlight their importance in developing new catalysts and facilitating chemical transformations. Research into this compound could explore its potential as a novel catalyst or reactant in organic synthesis (Han & Hill, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c18-10-4-3-5-11(8-10)19-15(20)9-14(16(19)21)24-13-7-2-1-6-12(13)17(22)23/h1-8,14H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJSNQANFWUMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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